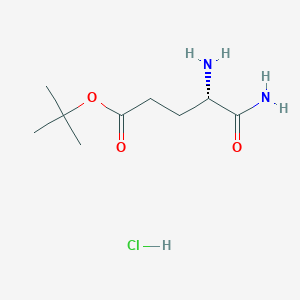

H-Glu(otbu)-NH2 hcl

Übersicht

Beschreibung

H-Glu(otbu)-NH2 hydrochloride is a derivative of glutamic acid, where the amino group is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and as a building block in the preparation of various bioactive molecules. It is known for its stability and ease of handling, making it a valuable reagent in both research and industrial applications.

Wirkmechanismus

Target of Action

H-Glu(OtBu)-NH2 HCl is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .

Mode of Action

In the context of ADCs, this compound acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for the E3 ubiquitin ligase and the target protein .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the function of ADCs and PROTACs. ADCs deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy cells . PROTACs, on the other hand, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemische Analyse

Biochemical Properties

H-Glu(otbu)-NH2 hcl plays a significant role in biochemical reactions. As a glutamic acid derivative, it is involved in protein synthesis and can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological or pathological context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical and cellular context.

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a glutamic acid derivative It can interact with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(otbu)-NH2 hydrochloride typically involves the protection of the amino group of glutamic acid with a tert-butyl group. This is achieved through the reaction of glutamic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of H-Glu(otbu)-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

H-Glu(otbu)-NH2 hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl group can be replaced with other protecting groups or functional groups.

Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the free amino acid.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are commonly used to remove the tert-butyl group.

Hydrolysis: Hydrolysis can be carried out under acidic or basic conditions, depending on the desired product.

Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt).

Major Products Formed

Substitution Reactions: The major products include derivatives with different protecting groups or functional groups.

Hydrolysis: The primary product is the free amino acid, glutamic acid.

Coupling Reactions: The major products are peptides or peptide derivatives.

Wissenschaftliche Forschungsanwendungen

H-Glu(otbu)-NH2 hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and peptides.

Biology: The compound is utilized in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: It is employed in the design and synthesis of pharmaceutical compounds, including peptide-based drugs.

Industry: H-Glu(otbu)-NH2 hydrochloride is used in the production of various bioactive molecules and as a reagent in chemical manufacturing processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Glu(otbu)-OtBu hydrochloride: Another derivative of glutamic acid with both the amino and carboxyl groups protected by tert-butyl groups.

H-Glu(OBzl)-OtBu hydrochloride: A derivative with the amino group protected by a benzyl group and the carboxyl group protected by a tert-butyl group.

H-Glu(OMe)-OtBu hydrochloride: A derivative with the amino group protected by a methoxy group and the carboxyl group protected by a tert-butyl group.

Uniqueness

H-Glu(otbu)-NH2 hydrochloride is unique due to its specific protection of the amino group with a tert-butyl group, which provides stability and ease of handling. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Eigenschaften

IUPAC Name |

tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLREMKEFHDCSV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704827 | |

| Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108607-02-9 | |

| Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.